molecular formula C19H26N2O3 B12607201 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 886449-70-3

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12607201
CAS No.: 886449-70-3
M. Wt: 330.4 g/mol
InChI Key: WVBDDJUWJBJCCC-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C19H26N2O3 and a molecular weight of 330.4 g/mol. This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane core and a phenylmethyl group. It is often used in various chemical and pharmaceutical applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of cyclohexanone with tert-butyl alcohol to form the ester intermediate. This intermediate is then subjected to esterification using sulfite as the esterification reagent to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various spirocyclic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industry: The compound is employed in the production of agrochemicals, coatings, plastic additives, and surfactants.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The phenylmethyl group enhances its binding affinity and specificity, making it a valuable compound in biochemical studies.

Comparison with Similar Compounds

Compared to other similar compounds, 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester stands out due to its unique spirocyclic structure and versatile reactivity. Similar compounds include:

    1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester: This compound has a similar core structure but differs in the substituent on the spirocyclic ring.

    tert-Butyl 4,7-diazaspiro[4.4]nonane-4-carboxylate: Another related compound with a different substitution pattern on the spirocyclic ring.

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

IUPAC Name

tert-butyl 7-benzyl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-12-7-10-19(21)11-13-20(16(19)22)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBDDJUWJBJCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678239
Record name tert-Butyl 7-benzyl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886449-70-3
Record name tert-Butyl 7-benzyl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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